![molecular formula C20H25N5O2 B3160455 N'-[(E)-{[(2,6-dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea CAS No. 866043-53-0](/img/structure/B3160455.png)
N'-[(E)-{[(2,6-dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea
Overview
Description
N'-[(E)-{[(2,6-dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Pyrimidinediones and Pyridones : Research shows the synthesis of pyrimidinediones and pyridones using β-alanines and urea, which provides insights into the structural properties of such compounds (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
- Catalytic Activities of Nickel Complexes : A study demonstrates the urease-like catalytic activities of dinickel(ii) complexes in the hydrolysis of urea, suggesting potential bioinorganic chemistry applications (Kundu et al., 2021).
- Anion Coordination Chemistry : Research on urea-based ligands shows the complex anion coordination chemistry involving hydrogen bond motifs, indicating potential applications in molecular structure studies (Wu et al., 2007).
- Chelation-Controlled Synthesis of Ketones : A study explores the synthesis of unsymmetrical ketones using chelation-controlled substitution, highlighting the reactivity of urea derivatives (Hirao et al., 2022).
Biochemical and Molecular Applications
- Urea Derivatives in Peptide Synthesis : Research on the synthesis of ETB receptor antagonist BQ-788, involving urea functionality, sheds light on peptide synthesis techniques (Brosseau, D'Orléans-Juste, & Neugebauer, 2005).
- Anticonvulsant Activity : A study investigates the anticonvulsant activity of benzamide derivatives, providing insights into the potential medicinal applications of these compounds (Lambert et al., 1995).
Environmental and Agricultural Research
- Biodegradation of Methylene Urea : Research on the biodegradation of methylene urea by activated sludge suggests its utility in agricultural applications and environmental impact studies (Yang et al., 2016).
Synthetic Chemistry
- Deep Eutectic Solvent for Synthesis : The use of dimethyl urea in the synthesis of certain organic compounds, demonstrating its role as a solvent in chemical synthesis (Sathish, Nagaraju, & Kashinath, 2021).
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[N-[(2,6-dimethylphenyl)carbamoyl]-N'-methylcarbamimidoyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-12-8-6-9-13(2)16(12)22-19(26)24-18(21-5)25-20(27)23-17-14(3)10-7-11-15(17)4/h6-11H,1-5H3,(H4,21,22,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIUUVWTTVWLII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)NC(=O)NC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191724 | |
Record name | 3,3′-(Methylimino)methylenebis[N-(2,6-dimethylphenyl)urea] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866043-53-0 | |
Record name | 3,3′-(Methylimino)methylenebis[N-(2,6-dimethylphenyl)urea] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866043-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-(Methylimino)methylenebis[N-(2,6-dimethylphenyl)urea] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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